But-2-ene-1,2,4-tricarboxylic acid
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Overview
Description
It is a tricarboxylic acid, meaning it contains three carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of but-2-ene-1,2,4-tricarboxylic acid typically involves the reaction of maleic acid or fumaric acid with dialkyl phosphite in the presence of a basic catalyst . The reaction proceeds through a Michael addition mechanism, resulting in the formation of tetraalkyl phosphonosuccinate, which is then further reacted with acrylic acid alkyl ester to yield the desired tricarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. The process involves the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
But-2-ene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the tricarboxylic acid into other functional groups.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
But-2-ene-1,2,4-tricarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of but-2-ene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a proton donor due to its acidic nature, participating in various biochemical reactions . It may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
But-2-ene-1,2,4-tricarboxylic acid can be compared with other tricarboxylic acids, such as citric acid and aconitic acid . While all these compounds share the tricarboxylic acid functional group, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Properties
IUPAC Name |
but-2-ene-1,2,4-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOLJLIMNNJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CC(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720144 |
Source
|
Record name | But-2-ene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31795-12-7 |
Source
|
Record name | But-2-ene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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